N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a pyrazolopyrimidine core
Properties
IUPAC Name |
N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O/c1-13-22-18(15-11-21-24(2)19(15)23-13)20-10-14-8-9-25(12-14)16-6-4-5-7-17(16)26-3/h4-7,11,14H,8-10,12H2,1-3H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHNJHNAZMCSDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCC3CCN(C3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrazolopyrimidine core. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Methoxyphenyl Group: This step often involves nucleophilic substitution reactions where the methoxyphenyl group is introduced.
Formation of the Pyrazolopyrimidine Core: This can be synthesized through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Coupling: The final step involves coupling the pyrrolidine derivative with the pyrazolopyrimidine core under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the methoxyphenyl group and the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for developing new drugs targeting various diseases.
Biology: Studied for its potential interactions with biological macromolecules.
Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[[1-(2-methoxyphenyl)pyrrolidin-3-yl]methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine: shares similarities with other pyrazolopyrimidine derivatives and pyrrolidine-containing compounds.
Uniqueness
Structural Features: The combination of a pyrrolidine ring, methoxyphenyl group, and pyrazolopyrimidine core is unique, providing distinct chemical and biological properties.
Biological Activity: The specific arrangement of functional groups contributes to its unique interaction with biological targets, making it a valuable compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
